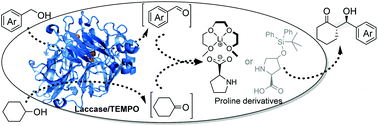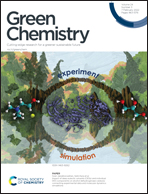A chemo-enzymatic oxidation/aldol sequential process directly converts arylbenzyl alcohols and cyclohexanol into chiral β-hydroxy carbonyls†
Green Chemistry Pub Date: 2021-09-07 DOI: 10.1039/D1GC02831F
Abstract
The development of a combination enzyme and organocatalyst for aqueous sequential organic transformation has great significance, in that it is not only environmentally friendly but also overcomes only a single methodological drawback, either in the chemical or biological process. Herein, through the utilization of the bulky steric hindrance of chiral proline derivatives, an integrated laccase and proline as a chemo-enzymatic co-catalyst system is developed. It enables an efficient oxidation/aldol enantioselective sequential reaction to be accomplished, overcoming the mutual deactivation issue. As we present in this study, this one-pot organic transformation, an initial laccase-mediated oxidation of arylbenzyl alcohols and cyclohexanol to form aldehydes and cyclohexanone, followed by a subsequent proline derivative-catalyzed aldol condensation of the in situ generated intermediates, provides various 1,2-diastereoisomeric chiral β-hydroxy ketones with acceptable yields and high enantio-/diastereoselectivities.

Recommended Literature
- [1] Synthesis and cathodoluminescence properties of CdSe/ZnO hierarchical nanostructures†
- [2] Photocatalytic performance and mechanism insights of a S-scheme g-C3N4/Bi2MoO6 heterostructure in phenol degradation and hydrogen evolution reactions under visible light†
- [3] Notes
- [4] Skillfully manipulating electron transitions of Au nanoparticles for the modulation of nanozyme functions†
- [5] Dimensionality and anisotropicity dependence of radiative recombination in nanostructured phosphorene†
- [6] Synthesis of Bi2−2xSb2xS3 (0 ≤ x ≤ 1) solid solutions from solventless thermolysis of metal xanthate precursors†
- [7] (4,4′)-Bipyridinein vacuo and in solvents: a quantum chemical study of a prototypical floppy molecule from a molecular transport perspective†
- [8] Nanocrystalline SnS2 coated onto reduced graphene oxide: demonstrating the feasibility of a non-graphitic anode with sulfide chemistry for potassium-ion batteries†
- [9] Heparin reversal by an oligoethylene glycol functionalized guanidinocalixarene†
- [10] Back cover










